molecular formula C11H15F2N5O3S B10927643 1-(difluoromethyl)-N-ethyl-5-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-N-ethyl-5-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10927643
M. Wt: 335.33 g/mol
InChI Key: WNVZTQVHFXOKEK-UHFFFAOYSA-N
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Description

1-(DIFLUOROMETHYL)-N~4~-ETHYL-5-METHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes difluoromethyl, ethyl, methyl, and oxadiazole groups

Preparation Methods

The synthesis of 1-(DIFLUOROMETHYL)-N~4~-ETHYL-5-METHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazole ring, followed by the introduction of the difluoromethyl group and the oxadiazole moiety. Reaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-(DIFLUOROMETHYL)-N~4~-ETHYL-5-METHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

1-(DIFLUOROMETHYL)-N~4~-ETHYL-5-METHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(DIFLUOROMETHYL)-N~4~-ETHYL-5-METHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, while the oxadiazole moiety may contribute to its overall stability and reactivity. These interactions can modulate various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 1-(DIFLUOROMETHYL)-N~4~-ETHYL-5-METHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE include other pyrazole and oxadiazole derivatives. These compounds share structural similarities but differ in their specific functional groups and overall reactivity. For example:

Properties

Molecular Formula

C11H15F2N5O3S

Molecular Weight

335.33 g/mol

IUPAC Name

1-(difluoromethyl)-N-ethyl-5-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C11H15F2N5O3S/c1-4-17(6-9-7(2)15-21-16-9)22(19,20)10-5-14-18(8(10)3)11(12)13/h5,11H,4,6H2,1-3H3

InChI Key

WNVZTQVHFXOKEK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=NON=C1C)S(=O)(=O)C2=C(N(N=C2)C(F)F)C

Origin of Product

United States

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